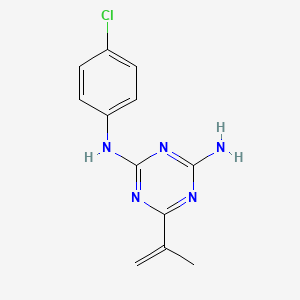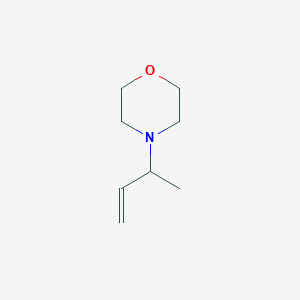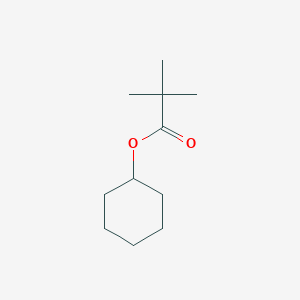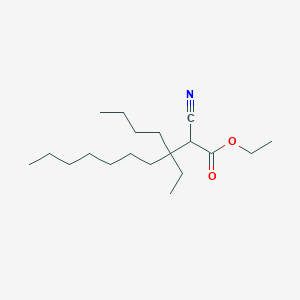
Ethyl 3-butyl-2-cyano-3-ethyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-butyl-2-cyano-3-ethyldecanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-butyl-2-cyano-3-ethyldecanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives. One common method involves the reaction of 3-butyl-2-cyano-3-ethyldecanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-butyl-2-cyano-3-ethyldecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or primary amines.
Major Products Formed
Hydrolysis: 3-butyl-2-cyano-3-ethyldecanoic acid and ethanol.
Reduction: 3-butyl-2-cyano-3-ethyldecanol.
Substitution: Amides or other substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-butyl-2-cyano-3-ethyldecanoate has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl 3-butyl-2-cyano-3-ethyldecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific pathways. The cyano group may also play a role in modulating biological activity through interactions with nucleophiles in the body.
Comparaison Avec Des Composés Similaires
Ethyl 3-butyl-2-cyano-3-ethyldecanoate can be compared with other esters and cyano-containing compounds:
Ethyl acetate: A simpler ester used widely in industry and laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl cyanoacetate: Contains a cyano group and is used in organic synthesis.
Uniqueness
What sets this compound apart is its combination of a long alkyl chain, ester group, and cyano group, which together confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25593-97-9 |
|---|---|
Formule moléculaire |
C19H35NO2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
ethyl 3-butyl-2-cyano-3-ethyldecanoate |
InChI |
InChI=1S/C19H35NO2/c1-5-9-11-12-13-15-19(7-3,14-10-6-2)17(16-20)18(21)22-8-4/h17H,5-15H2,1-4H3 |
Clé InChI |
WCNMOCUDNHOEHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)(CCCC)C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



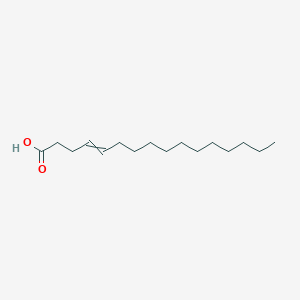
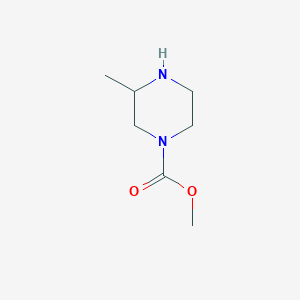
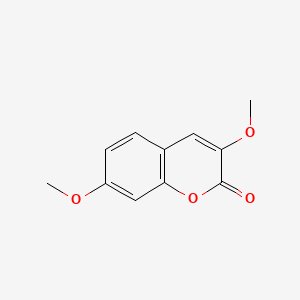

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
